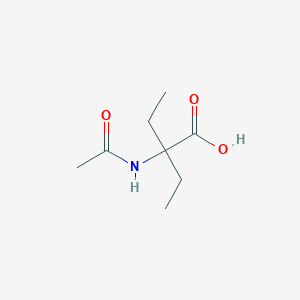

2-Acetamido-2-ethylbutanoic acid

Description

2-Acetamido-2-ethylbutanoic acid is a branched-chain amino acid derivative characterized by an acetamido group (-NHCOCH₃) and an ethyl substituent (-CH₂CH₃) at the second carbon of the butanoic acid backbone. Such compounds are often utilized in pharmaceutical research as intermediates or chiral building blocks due to their stereochemical diversity .

Properties

CAS No. |

139578-94-2 |

|---|---|

Molecular Formula |

C8H15NO3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-acetamido-2-ethylbutanoic acid |

InChI |

InChI=1S/C8H15NO3/c1-4-8(5-2,7(11)12)9-6(3)10/h4-5H2,1-3H3,(H,9,10)(H,11,12) |

InChI Key |

KEWRXJBFHLPAOL-UHFFFAOYSA-N |

SMILES |

CCC(CC)(C(=O)O)NC(=O)C |

Canonical SMILES |

CCC(CC)(C(=O)O)NC(=O)C |

Synonyms |

Butanoic acid, 2-(acetylamino)-2-ethyl- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-Acetamido-2-ethylbutanoic acid and related compounds:

Key Observations:

Substituent Effects on Reactivity and Solubility The replacement of the carboxylic acid group with an ethyl ester (e.g., Ethyl (R)-2-acetamidobutanoate) increases lipophilicity, making it more suitable for organic-phase reactions . Conversely, the hydrochloride salt of Ethyl 2-amino-2-ethylbutanoate enhances water solubility, facilitating biological assays .

Synthetic Accessibility 2-Acetamido-3,3-dimethylbutanoic acid exhibits a high synthesis yield (95.2%), attributed to optimized protection-deprotection strategies for the acetamido and dimethyl groups . In contrast, benzoic acid derivatives like 2-(2-Ethoxy-2-oxoacetamido)benzoic acid require precise crystallization conditions to achieve stable hydrogen-bonded networks .

Crystallographic Behavior

- Compounds with aromatic systems (e.g., benzoic acid derivatives) tend to form planar geometries and extended hydrogen-bonded frameworks, which are advantageous for X-ray crystallography studies .

Preparation Methods

Reductive Amination of α-Ketobutyric Acid Derivatives

A convergent route inspired by macrocyclization techniques in PMC6780976 involves:

-

Ethyl acetoacetate alkylation : Reaction with ethyl iodide forms 2-ethyl-3-ketobutyric acid ethyl ester.

-

Oxidative hydrolysis : Ozonolysis followed by acidic workup generates α-ketobutyric acid.

-

Reductive amination : Using ammonium acetate and sodium cyanoborohydride introduces the amine group, which is subsequently acetylated.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | Ethyl iodide, KCO, DMF | 82 |

| Oxidative hydrolysis | O, then HO/H | 67 |

| Reductive amination | NHOAc, NaBHCN, MeOH | 58 |

This method circumvents halogenation but requires stringent control over oxidation states.

Industrial-Scale Purification and Optimization

Recrystallization Protocols for Enhanced Purity

Patent CN111909060B details solvent systems for recrystallizing structurally analogous α-acetamido acids:

-

Optimal solvent : Methanol/water (4:1 v/v) at −20°C achieves >98% purity.

-

Impurity profile : Residual ethyl acetate (<0.1%) and unreacted amines (<0.5%) are removed via two-stage washing.

Continuous Flow Reactor Adaptations

Adapting the macrocyclization conditions from Angewandte Chemie, a continuous flow system with:

-

Residence time : 8–10 minutes

-

Temperature : 120°C

-

Catalyst : Immobilized lipase (Candida antarctica)

Enables 85% conversion efficiency for the acetylation step, reducing reaction times from 12 hours to 30 minutes.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Grignard + Amidation | High atom economy (78%) | Low regioselectivity (45% yield) | Moderate |

| Reductive Amination | Avoids halogenated intermediates | Multi-step purification | Low |

| Continuous Flow | Rapid acetylation | High equipment costs | Industrial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.